molecular formula C8H13N3O B3162736 3-ethyl-5-[(2S)-2-pyrrolidinyl]-1,2,4-oxadiazole CAS No. 880362-03-8

3-ethyl-5-[(2S)-2-pyrrolidinyl]-1,2,4-oxadiazole

Cat. No.: B3162736
CAS No.: 880362-03-8
M. Wt: 167.21 g/mol
InChI Key: NSXJLWYLABWGKB-LURJTMIESA-N
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Description

3-ethyl-5-[(2S)-2-pyrrolidinyl]-1,2,4-oxadiazole is a heterocyclic compound with the molecular formula C8H13N3O. This compound is characterized by the presence of an oxadiazole ring, which is a five-membered ring containing two nitrogen atoms and one oxygen atom. The compound also features a pyrrolidine ring, which is a five-membered ring containing one nitrogen atom. The combination of these rings imparts unique chemical properties to the compound, making it of interest in various fields of scientific research.

Scientific Research Applications

3-ethyl-5-[(2S)-2-pyrrolidinyl]-1,2,4-oxadiazole has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antiviral, or anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications. It may serve as a lead compound in the development of new drugs.

    Industry: In industrial applications, the compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Safety and Hazards

The safety data sheet (SDS) for “3-ethyl-5-[(2S)-2-pyrrolidinyl]-1,2,4-oxadiazole” is available for reference . It is always important to handle chemical compounds with appropriate safety measures.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethyl-5-[(2S)-2-pyrrolidinyl]-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of an ethyl-substituted hydrazine with an appropriate nitrile oxide. The reaction is typically carried out in the presence of a base, such as sodium hydroxide, and under reflux conditions to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the industrial production process more sustainable.

Chemical Reactions Analysis

Types of Reactions

3-ethyl-5-[(2S)-2-pyrrolidinyl]-1,2,4-oxadiazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one of the substituents on the ring is replaced by another group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of substituted oxadiazole derivatives.

Mechanism of Action

The mechanism of action of 3-ethyl-5-[(2S)-2-pyrrolidinyl]-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-methyl-5-[(2S)-2-pyrrolidinyl]-1,2,4-oxadiazole
  • 3-ethyl-5-[(2R)-2-pyrrolidinyl]-1,2,4-oxadiazole
  • 3-ethyl-5-[(2S)-2-piperidinyl]-1,2,4-oxadiazole

Uniqueness

3-ethyl-5-[(2S)-2-pyrrolidinyl]-1,2,4-oxadiazole is unique due to its specific combination of the ethyl group and the (2S)-2-pyrrolidinyl substituent. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development. Compared to similar compounds, it may exhibit different reactivity, selectivity, and biological activity, which can be leveraged in various scientific and industrial applications.

Properties

IUPAC Name

3-ethyl-5-[(2S)-pyrrolidin-2-yl]-1,2,4-oxadiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O/c1-2-7-10-8(12-11-7)6-4-3-5-9-6/h6,9H,2-5H2,1H3/t6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSXJLWYLABWGKB-LURJTMIESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=N1)C2CCCN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=NOC(=N1)[C@@H]2CCCN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801246863
Record name 3-Ethyl-5-(2S)-2-pyrrolidinyl-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801246863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

880362-03-8
Record name 3-Ethyl-5-(2S)-2-pyrrolidinyl-1,2,4-oxadiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=880362-03-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Ethyl-5-(2S)-2-pyrrolidinyl-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801246863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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